1-Fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene
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Description
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as “1-Fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene”, has been a topic of interest in organic chemistry. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The fluorosulfonyl radical can be generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of “1-Fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene” is based on a benzene ring, which is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .Chemical Reactions Analysis
The reaction mechanism for the fluorosulfonylation of alkenes with FSO2Cl2 involves the generation of a fluorosulfonyl radical, which then attacks the alkene to deliver the target product and initiate the radical chain process .Mechanism of Action
The mechanism of action of “1-Fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene” is likely related to its fluorosulfonyl group. Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Future Directions
The future directions in the study of “1-Fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene” and similar compounds could involve further exploration of the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . This could open up new horizons for the synthesis of sulfonyl fluorides and their applications in various fields .
properties
IUPAC Name |
1-fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO6S/c16-24(21,22)23-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)17(19)20/h1-10H/b10-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABEOUOTWUNON-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl]phenyl sulfurofluoridate |
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